Vinylsulfonic acid

概述

描述

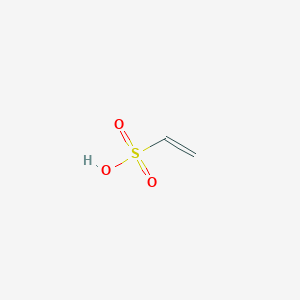

乙烯磺酸,也称为乙烯基磺酸,是一种有机硫化合物,化学式为CH₂=CHSO₃H。它是最简单的烯烃磺酸,其特点是具有高度活性的C=C双键。 这种化合物是无色的、可溶于水的液体,但商业样品有时会呈现黄色或红色 .

准备方法

乙烯磺酸可以通过以下几种方法合成:

碳酰基硫酸盐的碱性水解: 这种工业方法涉及碳酰基硫酸盐的碱性水解,然后将得到的乙烯基磺酸盐进行酸化。

异硫代硫酸的脱水: 这种方法使用五氧化二磷脱水异硫代硫酸,生成乙烯磺酸.

氯乙烷的磺酰氯化: 这涉及氯乙烷的磺酰氯化,然后脱卤化氢生成乙烯基磺酰氯,然后将其水解生成乙烯磺酸.

化学反应分析

Addition Reactions at the C=C Double Bond

The activated vinyl group undergoes nucleophilic additions with diverse reagents:

These reactions exploit the electrophilic nature of the double bond, with regioselectivity influenced by the sulfonic acid group's electron-withdrawing effect .

Polymerization and Copolymerization

This compound readily forms homopolymers and copolymers with tailored properties:

Homopolymerization

- Mechanism : Free-radical polymerization using initiators like ammonium persulfate or azobisisobutyronitrile (AIBN) .

- Conditions : Typically conducted in aqueous solution at 60–80°C.

- Key Property : Poly(this compound) exhibits exceptional acidity (pKa ~1.5) due to high sulfonic group density .

Copolymerization Examples

Copolymers leverage the sulfonic acid group's hydrophilicity and ionic conductivity .

Alkaline Hydrolysis

Reaction with NaOH yields ethylene sulfonate salts:

Thermal Desulfonation

At >200°C in acidic media:

Thermal Degradation Pathways

TGA studies reveal four-stage degradation for poly(this compound) :

| Stage | Temperature Range (°C) | Mass Loss (%) | Primary Volatiles | Residue Composition |

|---|---|---|---|---|

| 1 | 25–150 | 5 | H₂O (physically bound) | Polymer backbone + SO₃H |

| 2 | 150–300 | 30 | SO₂, COS | Carbonaceous matrix |

| 3 | 300–500 | 20 | CS₂, C₂H₄ | Inorganic sulfates (traces) |

| 4 | 500–1000 | 45 | CO, CO₂ | Graphitic carbon (5–10%) |

Degradation in inert vs. oxidative atmospheres shows identical residue profiles, suggesting inorganic sulfate formation .

Esterification Catalysis

Poly(this compound)-grafted solid acids catalyze esterification:

Demetallation of Sodium Vinyl Sulfonate

- Process : Ion-exchange using strongly acidic resins (e.g., Dowex Monosphere 650C).

- Efficiency : 98.4% Na⁺ removal at 25°C, yielding 94.3% pure acid .

Thin-Film Distillation

科学研究应用

Properties

- Chemical Formula : C₂H₄O₃S

- Molecular Weight : 110.11 g/mol

- Boiling Point : Approximately 124 °C

- Appearance : Colorless liquid; commercial samples may appear yellow or red due to impurities.

- Solubility : Highly soluble in water.

Polymer Chemistry

Vinylsulfonic acid is primarily used as a monomer in the synthesis of various polymers, including:

- Polythis compound : Used in applications requiring high acidity and ionic conductivity.

- Copolymers : When copolymerized with other monomers (e.g., acrylic acids), it enhances properties such as swelling behavior and drug release capabilities in hydrogels .

| Polymer Type | Application | Properties |

|---|---|---|

| Polythis compound | Electrolyte membranes | High ionic conductivity |

| Acrylic-Copolymer Hydrogels | Drug delivery systems | pH-sensitive swelling |

| Anionic Polymers | Semiconductor polishing | Dispersant for slurries |

Electronics

This compound and its polymers are employed in the electronics industry for:

- Photoresists : Used in photolithography processes for semiconductor fabrication.

- Conductive Polymers : Acts as a dopant in organic light-emitting diodes (OLEDs) and other electronic devices .

Biomedical Applications

Research indicates that this compound-based hydrogels can be utilized for controlled drug release due to their pH-sensitive nature. These hydrogels can swell or shrink based on the surrounding pH, allowing for tailored drug delivery systems .

Environmental Applications

This compound has been investigated for its role in inhibiting calcium oxalate crystallization, which can have implications in preventing kidney stone formation .

Case Study 1: Polymer Electrolyte Membranes

A study demonstrated the use of this compound-based ter-polymers as effective proton exchange materials in fuel cells. These materials exhibited enhanced conductivity and stability under operational conditions, making them suitable for energy applications .

Case Study 2: Drug Delivery Systems

Research on poly(acrylic-co-vinylsulfonic) acid hydrogels showed that formulations with varying ratios of acrylic acid and this compound could control the release rates of drugs like isosorbide mononitrate effectively. The swelling behavior was influenced significantly by pH levels, showcasing the potential for targeted drug delivery .

作用机制

乙烯磺酸的作用机制涉及其高度反应性的C=C双键,该双键很容易与亲核试剂发生加成反应。这种反应活性使其能够根据所涉及的亲核试剂形成各种产物。 例如,与氨的反应会生成2-氨基乙烷磺酸 .

相似化合物的比较

乙烯磺酸可以与其他类似化合物进行比较,例如:

丙烯酸: 两种化合物都具有反应性的C=C双键,但丙烯酸具有羧酸基而不是磺酸基。

甲基丙烯酸: 与丙烯酸类似,甲基丙烯酸在C=C双键上有一个甲基,这使得它比乙烯磺酸反应性更低。

乙烯磺酸由于其在各种化学反应和应用中的高反应性和多功能性而脱颖而出。

生物活性

Vinylsulfonic acid (VSA) is a sulfonic acid derivative with significant implications in various biomedical applications. This article explores the biological activity of VSA, focusing on its properties, applications in drug delivery systems, wound dressings, and its interactions with biological tissues.

This compound is a colorless, hygroscopic liquid that can polymerize to form various sulfonated polymers. Its synthesis typically involves the reaction of sulfur trioxide with vinyl compounds, yielding high-purity VSA suitable for industrial applications .

1. Wound Healing and Drug Delivery

Recent studies have highlighted the use of poly(vinyl sulfonic acid) (PVSA) in developing hydrogels for wound dressing and drug delivery systems. These hydrogels exhibit biocompatibility, antioxidant, and antimicrobial properties, making them effective for medical applications:

- Biocompatibility : Hemolysis analysis showed a low hemolytic rate (2.54 ± 0.02%), indicating good compatibility with blood .

- Antimicrobial Activity : PVSA-based hydrogels demonstrated effective inhibition of microbial growth, which is crucial for preventing infections in wound care .

- Drug Release Mechanism : The diffusion of doxycycline from PVSA hydrogels follows a non-Fickian mechanism, suggesting controlled release properties that are beneficial for therapeutic applications .

2. Polymer Drug Delivery Systems

This compound has been incorporated into pH-sensitive hydrogels that can be tailored for drug release applications. The following table summarizes the drug loading capacities of various formulations:

| Sample | PVSA Content (g/100 g solution) | AA Content (g/100 g solution) | AA/PVSA (Wt%) | EGDMA Content (Wt%) | Drug Loading (g/g of hydrogel) |

|---|---|---|---|---|---|

| S1 | 6.02 | 51.26 | 89.20/10.80 | 0.2 | 0.166 ± 0.012 |

| S2 | 6.02 | 62.75 | 91.00/09.00 | 0.2 | 0.164 ± 0.034 |

| S3 | 6.02 | 74.25 | 92.28/07.72 | 0.2 | 0.153 ± 0.019 |

| S4 | 2.29 | 65.52 | 96.61/03.39 | 0.2 | 0.116 ± 0.028 |

| S5 | 4.02 | 65.52 | 94.21/05.79 | 0.2 | 0.144 ± 0.043 |

| S6 | 5.74 | 65.52 | 91.93/08.07 | 0.2 | 0.159 ± 0.017 |

These formulations demonstrate varying drug loading capabilities, highlighting the versatility of VSA in creating effective drug delivery systems .

3. Angiogenesis Inhibition

Research has indicated that certain sulfonic acid polymers, including those derived from this compound, exhibit angiogenesis-inhibiting properties:

- In a chick chorioallantoic membrane (CAM) assay, poly(2-acrylamido-2-methyl-1-propanesulfonic acid) (PAMPS) showed significant inhibition of microvessel formation, suggesting potential therapeutic applications in cancer treatment or tissue engineering .

- Poly(this compound) itself was found inactive at similar doses, indicating that while VSA derivatives may have biological activity, their efficacy can vary significantly based on structural modifications .

Case Study: PVSA Hydrogel Application in Wound Healing

A study evaluated the effectiveness of PVSA-based hydrogels in promoting wound healing in diabetic rats:

- Methodology : Diabetic wounds were treated with PVSA hydrogels and compared against standard treatments.

- Results : The PVSA group exhibited faster wound closure rates and reduced inflammation markers compared to controls.

- : The study concluded that PVSA hydrogels could serve as a promising alternative for diabetic wound management due to their enhanced healing properties .

属性

IUPAC Name |

ethenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4O3S/c1-2-6(3,4)5/h2H,1H2,(H,3,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLVXSWCKKBEXTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26101-52-0, 3039-83-6 (hydrochloride salt) | |

| Record name | Poly(vinylsulfonic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26101-52-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2047018 | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-84-5 | |

| Record name | Vinylsulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-84-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylenesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001184845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylsulfonic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04359 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ethenesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047018 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.342 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VINYLSULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ6489R1WE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of vinylsulfonic acid?

A1: this compound has the molecular formula C2H4O3S and a molecular weight of 108.12 g/mol.

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized using various spectroscopic techniques including FTIR, 1H-NMR, and ESCA. These techniques provide insights into the chemical structure, functional groups, and bonding characteristics of the molecule. [, , ]

Q3: Is this compound compatible with various materials?

A4: Research suggests that this compound demonstrates good compatibility with a range of materials, including polyaniline, polystyrene, silica, polysaccharide-based gels, and poly(ether ether ketone). [, , , ] This versatility makes it suitable for diverse applications such as catalyst supports, membrane modifications, and composite material development.

Q4: What are the notable catalytic properties of poly(this compound)?

A5: Poly(this compound) (PVS) stands out as a strong solid-state acid catalyst, exhibiting high acid density comparable to sulfuric acid (IEC=9.2 meq·g−1). [] This property makes it highly effective in catalyzing reactions like esterification, Friedel-Crafts acylation, and condensation reactions, demonstrating superior performance compared to many other acid catalysts. [, ]

Q5: How does the presence of poly(this compound) influence the hydrolysis reaction of dextrin?

A6: Studies reveal that poly(this compound) can act as a catalyst in the hydrolysis of dextrin, slightly accelerating the reaction compared to sulfuric acid. [, , , ] Interestingly, the presence of the copolymer leads to a decrease in both enthalpy and entropy of activation compared to traditional catalysts, suggesting a different reaction mechanism.

Q6: How does the molecular weight of poly(this compound) impact its catalytic activity in heterogeneous reactions?

A7: Research indicates that in heterogeneous reactions, such as the hydrolysis of fibrous cellulose, the rate acceleration provided by poly(this compound) decreases with increasing density of the substrate. This is attributed to the limited penetration of the larger copolymer molecules into the amorphous region of the fiber. []

Q7: How does poly(this compound) interact with amylose during hydrolysis?

A8: Studies show that poly(this compound) exhibits Michaelis-Menten type catalytic behavior during the hydrolysis of amylose. [] This suggests the formation of a complex between the copolymer and amylose, characterized by a significant decrease in enthalpy and entropy.

Q8: What are the potential applications of this compound in drug delivery?

A9: this compound-based hydrogels have shown promise in drug delivery applications. For instance, chemically cross-linked poly(acrylic-co-vinylsulfonic) acid hydrogels have been investigated for the controlled release of isosorbide mononitrate. These hydrogels exhibit pH-dependent swelling and drug release, making them suitable for targeted drug delivery. []

Q9: How is this compound utilized in water treatment?

A10: Emulsion-templated poly(this compound)-Ag nanocomposite beads with hierarchical porosity have been developed for water cleanup. [] These beads effectively remove Hg(II) and Rhodamine B dye and exhibit antibacterial properties against Escherichia coli and Staphylococcus aureus.

Q10: What role does this compound play in fuel cell technology?

A11: this compound is a key component in the development of proton exchange membranes for fuel cells. [, ] Its ability to enhance proton conductivity makes it a promising material for improving the performance and efficiency of fuel cells.

Q11: Can this compound be used to modify surfaces?

A12: Yes, this compound can be grafted onto surfaces like polyaniline films using plasma-graft polymerization. This modification introduces cation-exchangeable groups, influencing the redox reaction mechanism of the material. [] This surface modification approach also shows promise in enhancing the hydrophilicity of polyamide surfaces for applications like reverse osmosis membranes. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。